molecular formula C8H14N2O B13254080 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol

4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol

Cat. No.: B13254080
M. Wt: 154.21 g/mol
InChI Key: MQSKURWCFHKYMK-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is a chemical compound of interest in organic chemistry and materials science research. It features a 1-methyl-1H-pyrazole moiety linked to a butan-1-ol chain. Pyrazole-containing structures are frequently explored as key building blocks or intermediates in synthetic chemistry . Related pyrazole compounds have been investigated as ligands in coordination chemistry for constructing metal complexes with potential catalytic activity . Researchers value this compound and its analogs for developing novel substances with specialized properties. As with many research chemicals, its applications are focused on method development and discovery science within a laboratory setting. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle all materials according to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-(2-methylpyrazol-3-yl)butan-1-ol

InChI

InChI=1S/C8H14N2O/c1-10-8(5-6-9-10)4-2-3-7-11/h5-6,11H,2-4,7H2,1H3

InChI Key

MQSKURWCFHKYMK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CCCCO

Origin of Product

United States

Chemical Reactivity and Transformation of 4 1 Methyl 1h Pyrazol 5 Yl Butan 1 Ol

Reactivity Profile of the Pyrazole (B372694) Heterocycle within 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. nih.govnih.gov Its aromaticity lends it a degree of stability, but it remains susceptible to various chemical transformations. rrbdavc.org In the context of this compound, the pyrazole ring is already substituted at the N1 position with a methyl group and at the C5 position with the butanol side chain.

N-Alkylation and N-Functionalization Reactions of Pyrazoles

While the N1 position of the pyrazole in the title compound is already occupied by a methyl group, further N-alkylation is possible. The remaining sp2-hybridized nitrogen atom (N2) can act as a nucleophile and react with electrophiles, such as alkyl halides, to form N-1, N-2-dialkylpyrazolium salts. rrbdavc.org This reaction introduces a positive charge to the pyrazole ring, significantly altering its electronic properties.

Newer methods for N-alkylation have been developed that avoid the use of strong bases, utilizing electrophiles like trichloroacetimidates under Brønsted acid catalysis. semanticscholar.org These reactions can provide good yields for various N-alkyl pyrazoles. semanticscholar.org

Electrophilic Aromatic Substitution on the Pyrazole Ring System

The pyrazole ring can undergo electrophilic aromatic substitution. Due to the electronic nature of the ring, electrophilic attack preferentially occurs at the C4 position. rrbdavc.orgscribd.com This is because the intermediates formed by attack at C3 or C5 are highly unstable. rrbdavc.org Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and formylation. scribd.com

For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, yielding a 4-nitropyrazole derivative. scribd.com Similarly, Vilsmeier-Haack formylation introduces a formyl group at the C4 position. scribd.com The presence of substituents on the ring can influence the rate and feasibility of these reactions.

Influence of Substituents on Pyrazole Reactivity and Regioselectivity

The reactivity of the pyrazole ring towards electrophilic substitution is influenced by the electronic properties of its substituents. nih.govnih.gov In this compound, the N1-methyl group and the C5-butanol chain are both considered electron-donating groups. Electron-donating groups generally activate the ring, making it more susceptible to electrophilic attack.

The regioselectivity, which is the preference for substitution at the C4 position, is strongly dictated by the inherent electronic distribution of the pyrazole ring itself. rrbdavc.orgscribd.com The substituents at N1 and C5 reinforce this preference. The steric bulk of the substituents can also play a role, particularly in reactions involving larger electrophiles, although the C4 position is generally accessible. nih.govacs.org

Chemical Transformations of the Butanol Moiety in this compound

The butanol side chain offers a versatile handle for chemical modification, primarily through reactions involving the primary alcohol functionality. libretexts.org

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgbyjus.com

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically halt the oxidation at the aldehyde stage, forming 4-(1-Methyl-1H-pyrazol-5-yl)butanal. libretexts.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will oxidize the primary alcohol all the way to the corresponding carboxylic acid, 4-(1-Methyl-1H-pyrazol-5-yl)butanoic acid. byjus.comresearchgate.net A variety of modern catalytic systems, often employing metals like ruthenium or palladium, can also achieve these transformations under greener and more selective conditions. amazonaws.comresearchgate.net

Table 1: Oxidation Products of this compound

Starting Material Reagent(s) Product Product Class
This compound Pyridinium chlorochromate (PCC) 4-(1-Methyl-1H-pyrazol-5-yl)butanal Aldehyde
This compound Potassium permanganate (KMnO4) 4-(1-Methyl-1H-pyrazol-5-yl)butanoic acid Carboxylic Acid

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of the butanol moiety is readily derivatized through various reactions, including esterification and etherification. researchgate.netnih.gov

Esterification: The alcohol can react with carboxylic acids, acyl chlorides, or anhydrides to form esters. nih.govlibretexts.org For example, reaction with acetic anhydride (B1165640) in the presence of a base would yield 4-(1-methyl-1H-pyrazol-5-yl)butyl acetate. This process is often used to introduce different functional groups or to modify the physical properties of the molecule. libretexts.org

Etherification: The formation of ethers can be achieved through methods such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. nih.gov Alternatively, acid-catalyzed dehydration or reductive etherification processes can be employed. nih.govgoogle.com For instance, reacting the alcohol with sodium hydride followed by methyl iodide would produce 5-(4-methoxybutyl)-1-methyl-1H-pyrazole.

Table 2: Example Derivatization Reactions of the Hydroxyl Group

Reaction Type Reagents Product
Esterification Acetic anhydride, Pyridine (B92270) 4-(1-methyl-1H-pyrazol-5-yl)butyl acetate

Nucleophilic Substitutions and Rearrangements Involving the Butanol Chain

The butanol side chain of this compound provides a site for various nucleophilic substitution and rearrangement reactions, diversifying its chemical utility. The reactivity of the hydroxyl group is comparable to that of other primary alcohols, allowing for its conversion into a good leaving group, which can then be displaced by a wide range of nucleophiles. libretexts.org

Nucleophilic Substitution Reactions

The hydroxyl group of the butanol chain is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated. This can be achieved through protonation under acidic conditions or by conversion to other functional groups. libretexts.org

A common strategy involves the conversion of the alcohol to an alkyl halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the butanol into the corresponding chloro- or bromoalkane. These halides are excellent substrates for Sₙ2 reactions, allowing for the introduction of various nucleophiles such as cyanide, azide, or amines.

Another approach is the conversion of the alcohol into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, and their displacement by nucleophiles proceeds readily. The general scheme for these transformations is depicted below:

Step 1: Activation of the Hydroxyl Group

Reaction with SOCl₂ to form 4-(1-methyl-1H-pyrazol-5-yl)butyl chloride.

Reaction with PBr₃ to form 4-(1-methyl-1H-pyrazol-5-yl)butyl bromide.

Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form 4-(1-methyl-1H-pyrazol-5-yl)butyl tosylate.

Step 2: Nucleophilic Displacement

The resulting alkyl halide or tosylate can then react with a variety of nucleophiles (Nu⁻) to yield a range of substituted products.

ReactantReagent(s)ProductReaction Type
This compoundSOCl₂4-(1-Methyl-1H-pyrazol-5-yl)butyl chlorideConversion to Alkyl Halide
This compoundPBr₃4-(1-Methyl-1H-pyrazol-5-yl)butyl bromideConversion to Alkyl Halide
This compoundTsCl, Pyridine4-(1-Methyl-1H-pyrazol-5-yl)butyl tosylateConversion to Sulfonate Ester
4-(1-Methyl-1H-pyrazol-5-yl)butyl halide/tosylateNaCN5-(1-Methyl-1H-pyrazol-5-yl)pentanenitrileNucleophilic Substitution
4-(1-Methyl-1H-pyrazol-5-yl)butyl halide/tosylateNaN₃5-(Azidomethyl)-1-methyl-1H-pyrazoleNucleophilic Substitution
4-(1-Methyl-1H-pyrazol-5-yl)butyl halide/tosylateR₂NHN,N-Dialkyl-4-(1-methyl-1H-pyrazol-5-yl)butan-1-amineNucleophilic Substitution

Rearrangements Involving the Butanol Chain

Rearrangement reactions involving the butanol chain of this compound are less common but can be induced under specific conditions, particularly those that favor intramolecular processes.

Intramolecular Cyclization: One of the most significant rearrangement possibilities is intramolecular cyclization. This can occur if the terminal hydroxyl group of the butanol chain attacks a suitable electrophilic site on the pyrazole ring or a substituent. For the N-methylated pyrazole, direct attack on the ring is unlikely due to its aromatic stability. However, if the pyrazole ring were to bear an appropriate substituent, such as a leaving group at the C4 position, an intramolecular etherification could potentially lead to a fused ring system.

A more plausible intramolecular reaction involves the nitrogen atom of the pyrazole ring. While the N1 position is already methylated, the N2 atom could potentially participate in cyclization reactions under certain conditions, though this is less favored for N-substituted pyrazoles. nih.gov

In related systems, gold-catalyzed intramolecular cyclization of N-propargyl indole (B1671886) derivatives bearing pyrazole units has been reported to yield fused heterocyclic systems. researchgate.net While not a direct rearrangement of the butanol chain, it demonstrates the potential for the pyrazole moiety to participate in complex intramolecular transformations.

Intermolecular Interactions and Self-Aggregation Phenomena in Pyrazole-Alcohol Systems

The presence of both a pyrazole ring and a hydroxyl group in this compound gives rise to a variety of intermolecular interactions that govern its physical properties and self-aggregation behavior in the solid state and in solution.

The key intermolecular forces at play are hydrogen bonding and van der Waals interactions. The hydroxyl group of the butanol chain is a classic hydrogen bond donor and acceptor. The pyrazole ring, with its nitrogen atoms, also acts as a hydrogen bond acceptor. nih.gov

Hydrogen Bonding and Self-Aggregation:

In pyrazole-alcohol systems, hydrogen bonding is the dominant force driving self-aggregation. The hydroxyl group can form strong O-H···N hydrogen bonds with the pyridine-like nitrogen (N2) of the pyrazole ring of a neighboring molecule. Additionally, O-H···O hydrogen bonds can form between the hydroxyl groups of two alcohol moieties.

These interactions can lead to the formation of various supramolecular assemblies:

Dimers: Two molecules can associate through O-H···N or O-H···O hydrogen bonds to form cyclic or linear dimers.

Chains (Catemers): Head-to-tail hydrogen bonding interactions can lead to the formation of one-dimensional polymeric chains. researchgate.net

Higher-Order Aggregates: Depending on the steric and electronic properties of the substituents, more complex three-dimensional networks can be formed.

The specific aggregation pattern is influenced by factors such as the substitution on the pyrazole ring and the length of the alkyl chain. In the case of this compound, the N-methylation prevents the N-H···N hydrogen bonding that is characteristic of unsubstituted pyrazoles. researchgate.net However, the N2 atom remains a potent hydrogen bond acceptor.

The interplay of these hydrogen bonding motifs can result in well-ordered crystalline structures. The study of crystal structures of similar pyrazole derivatives reveals the prevalence of such hydrogen-bonded networks. nih.govresearchgate.net

Below is a table summarizing the typical hydrogen bond parameters observed in related systems.

Donor (D)Acceptor (A)D-H···A InteractionD···A Distance (Å)D-H···A Angle (°)
O-HN (pyrazole)Strong Hydrogen Bond2.7 - 3.0160 - 180
O-HO (alcohol)Strong Hydrogen Bond2.6 - 2.9165 - 180
C-H (ring)O (alcohol)Weak Hydrogen Bond3.2 - 3.5140 - 160

Data compiled from studies on related pyrazole and alcohol crystal structures. nih.govnih.gov

The formation of these supramolecular assemblies can significantly impact the material's melting point, solubility, and other physicochemical properties. The understanding of these intermolecular interactions is crucial for the rational design of new materials with desired properties based on pyrazole-alcohol scaffolds.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

A comprehensive search for spectroscopic and structural elucidation data for the chemical compound this compound has yielded no specific experimental findings. Detailed information regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis is not available in the public domain based on the conducted search.

Consequently, the generation of an article with the requested detailed sections and data tables on the spectroscopic characterization of this compound is not possible at this time. The required scientifically accurate, research-based content for the following outlined sections could not be sourced:

Spectroscopic Characterization and Structural Elucidation of 4 1 Methyl 1h Pyrazol 5 Yl Butan 1 Ol

Elemental Analysis for Stoichiometric Composition Verification

Without access to primary or secondary research data detailing the spectroscopic properties of this specific compound, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed scientific journals are necessary to establish a public record of the spectroscopic and structural characteristics of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol.

4 1 Methyl 1h Pyrazol 5 Yl Butan 1 Ol As a Versatile Synthetic Building Block and Chemical Scaffold

Precursor for Advanced Organic Syntheses and Target Molecule Construction

The utility of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol as a precursor is rooted in the reactivity of its two primary functional groups: the hydroxyl group of the butanol chain and the pyrazole (B372694) ring itself. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a variety of leaving groups, thereby enabling a wide range of subsequent chemical transformations. These transformations are fundamental in the construction of more elaborate target molecules.

The pyrazole moiety, an aromatic heterocycle, is also amenable to further functionalization. Electrophilic substitution reactions can occur on the pyrazole ring, allowing for the introduction of additional substituents that can tailor the properties of the final product. The inherent stability of the pyrazole ring makes it a reliable component in multi-step synthetic sequences.

The strategic combination of the reactive butanol side chain and the stable, yet functionalizable, pyrazole core makes this compound a valuable starting material for the synthesis of a diverse array of more complex organic molecules.

Role in the Elaboration of Complex Heterocyclic Systems and Molecular Scaffolds

The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic systems. The butanol side chain can be chemically manipulated to contain functional groups that can react intramolecularly with the pyrazole ring or with substituents on the pyrazole ring. This can lead to the formation of novel bicyclic or polycyclic heterocyclic scaffolds.

For instance, the hydroxyl group can be converted to an amine, which can then be acylated. Subsequent cyclization reactions can lead to the formation of pyrazolopyridine or pyrazolopyrimidine ring systems, which are known to be important pharmacophores in medicinal chemistry. The versatility of this approach allows for the systematic construction of a library of complex heterocyclic compounds based on the this compound scaffold.

Derivatization for Structure-Reactivity Relationship Studies in Chemical Transformations

The ability to systematically modify the structure of this compound makes it an excellent candidate for structure-reactivity relationship studies. By introducing different substituents at various positions on the pyrazole ring or by modifying the butanol side chain, a series of derivatives can be synthesized.

The reactivity of these derivatives in specific chemical transformations can then be quantitatively assessed. This allows researchers to probe the electronic and steric effects of different functional groups on the reaction outcomes. Such studies are crucial for understanding reaction mechanisms and for the rational design of new synthetic methodologies. The insights gained from these studies can be broadly applied to other pyrazole-containing compounds and related heterocyclic systems.

Applications in Ligand Chemistry for Coordination Compounds

The nitrogen atoms of the pyrazole ring in this compound can act as donor atoms for metal ions, making this compound and its derivatives attractive ligands in coordination chemistry. The butanol side chain can also be modified to introduce additional coordinating groups, leading to the formation of polydentate ligands.

These ligands can form stable complexes with a variety of transition metals. The properties of the resulting coordination compounds, such as their catalytic activity, magnetic properties, and photophysical behavior, can be fine-tuned by altering the substituents on the pyrazole ring and the nature of the coordinating groups on the side chain. The modular nature of ligands derived from this compound provides a platform for the systematic design of novel metal complexes with desired functionalities.

Q & A

Q. What are the most reliable synthetic routes for 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example:

Key Step : Reflux intermediates (e.g., pyrazole derivatives) with chloranil in xylene (10 mL solvent per 1 mmol substrate) for 25–30 hours to promote cyclization or functionalization ().

Workup : Post-reflux, treat with 5% NaOH to separate organic layers, followed by washing, drying (Na₂SO₄), and solvent removal.

Purification : Recrystallize from methanol or ethanol to achieve high purity ().
Optimization : Vary solvent polarity (e.g., ethanol vs. xylene) and reflux duration to balance yield and side-product formation. Monitor progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :

NMR : Use ¹H/¹³C NMR to verify the pyrazole ring and butanol chain connectivity. For example, pyrazole protons typically resonate at δ 6.5–7.5 ppm ().

X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction. Refine structures with SHELXL ():

  • Apply restraints for disordered atoms (common in flexible butanol chains).
  • Validate hydrogen bonding via O–H···N interactions in the pyrazole moiety ().

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may stem from assay design or compound stability. Mitigate via:

Dose-Response Profiling : Test activity across concentrations (e.g., 0.1–100 µM) to identify optimal ranges ().

Combinatorial Assays : Pair with co-factors (e.g., pheromone components like α-farnesene) to assess synergistic effects ().

Stability Studies : Monitor degradation under varying pH/temperature using LC-MS to rule out artifact formation ().

Q. What crystallographic challenges arise with pyrazole-alcohol derivatives, and how are they resolved?

  • Methodological Answer : Common issues include:

Disorder in the Butanol Chain : Address using SHELXL restraints (). For severe cases, apply twin refinement (e.g., BASF parameter in SHELXL) ().

Hydrogen Bonding Networks : Map via Fourier-difference maps to confirm O–H···N interactions critical for crystal packing ().

Q. How can computational models enhance the design of derivatives with improved activity?

  • Methodological Answer :

DFT Calculations : Optimize geometries (e.g., Gaussian 09) to predict substituent effects on electronic properties ().

Docking Studies : Use PyMOL or AutoDock to simulate binding with targets (e.g., kinases in ). Prioritize derivatives with enhanced π-π stacking (pyrazole ring) or hydrogen bonding (butanol OH group) ().

Q. What strategies improve regioselectivity in pyrazole functionalization during synthesis?

  • Methodological Answer :

Directing Groups : Introduce electron-withdrawing groups (e.g., nitro in ) to steer electrophilic substitution to the pyrazole C-4 position.

Metal Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) to target specific positions ().

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility or stability data across studies?

  • Methodological Answer :

Solvent Systems : Compare logP values (e.g., ACD/Labs) to assess hydrophilicity. For polar solvents (DMF/EtOH mixtures), note potential hydrate formation ().

Accelerated Stability Testing : Expose compounds to 40°C/75% RH for 4 weeks and analyze degradation via HPLC-MS ().

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